

Performance of Nickel Telluride in Full Water Splitting Devices: A Comparative Guide

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Compound of Interest

Compound Name: Nickel telluride

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An in-depth analysis of **nickel telluride**'s efficiency as a bifunctional electrocatalyst for overall water splitting, benchmarked against other common catalysts. This guide provides researchers, scientists, and drug development professionals with comparative performance data, detailed experimental protocols, and a visual representation of the evaluation workflow.

Nickel telluride (NiTe) has emerged as a promising and cost-effective bifunctional electrocatalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. Its unique electronic structure and morphology contribute to its high catalytic activity and stability, making it a viable alternative to precious metal catalysts like platinum (Pt) and iridium oxide (IrO₂). This guide offers a comprehensive comparison of **nickel telluride**'s performance with other state-of-the-art electrocatalysts, supported by experimental data.

Comparative Performance Data

The efficiency of an electrocatalyst in a full water splitting device is evaluated based on several key metrics. For the individual HER and OER, the overpotential required to achieve a current density of 10 mA/cm² (a benchmark for solar fuel production) and the Tafel slope, which indicates the reaction kinetics, are crucial parameters. For the overall water splitting performance, the cell voltage needed to drive a current density of 10 mA/cm² and the long-term stability of the device are of paramount importance.

The following tables summarize the performance of various **nickel telluride**-based catalysts in comparison to other nickel-based compounds and precious metal benchmarks in alkaline

media (typically 1 M KOH).

Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media

Electrocatalyst	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)
Ni ₃ Te ₂	~250	Not specified
NiTe ₂ Nanowires	113	Not specified
Co-NiTe-Ni(OH) ₂ @NF	113	11.75
P-doped NiTe ₂ /CoTe ₂	83.53	Not specified
NiS _x	Not specified	Not specified
NiSe _x	Not specified	Not specified
NiP _x	Not specified	Not specified
Ni(OH) ₂	Not specified	Not specified
Pt/C	~30-70	~30

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

Electrocatalyst	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)
Ni ₃ Te ₂	170 - 180	Not specified
NiTe Nanosheets/NF	262	Not specified
Fe-NiTe-Ni ₁₂ P ₅	Not specified	Not specified
NiTe (photo-assisted)	165	65.4
NiS _x	~333 (for NiS ₂ /NiS/Mn ₂ O ₃)	Not specified
NiSe _x	Not specified	Not specified
NiP _x	Not specified	Not specified
Ni(OH) ₂	300 - 330	53 - 76
NiFe LDH	~175 - 197	Not specified
RuO ₂ /IrO ₂	~250-350	~40-70

Table 3: Overall Water Splitting Performance in a Two-Electrode Configuration (Alkaline Media)

| Anode Catalyst || Cathode Catalyst | Cell Voltage @ 10 mA/cm² (V) | Long-Term Stability | ---|---|---|
| Ni₃Te₂ || Ni₃Te₂ | 1.66 | Stable, no corrosion or degradation || P-doped NiTe₂/CoTe₂
|| P-doped NiTe₂/CoTe₂ | 1.59 | Not specified || Hierarchical MoTe₂/NiTe || Hierarchical
MoTe₂/NiTe | 1.54 | Remarkable durability || NiFe LDH || NiFe LDH | 1.52 - 1.64 | Stable for
over 40-50 hours || CoP || CoP | 1.5 | Not specified || NiMo-based || NiMo-based | Not
specified | Not specified || RuO₂ || Pt/C | ~1.55 - 1.65 | Generally stable |

Experimental Protocols

The following sections detail the typical methodologies employed for the synthesis of **nickel telluride** electrocatalysts and the subsequent evaluation of their performance in a full water splitting setup.

Synthesis of Nickel Telluride on Nickel Foam (Hydrothermal Method)

A common method for preparing binder-free **nickel telluride** electrodes involves a hydrothermal reaction.

- Substrate Pre-treatment: A piece of nickel foam (NF) is cleaned by sonication in a sequence of acetone, ethanol, and deionized water to remove surface impurities. It is then often treated with a dilute acid (e.g., HCl) to remove the surface oxide layer, followed by thorough rinsing with deionized water and drying.
- Precursor Solution Preparation: A precursor solution is prepared by dissolving a nickel salt (e.g., nickel chloride or nickel acetate) and a tellurium source (e.g., sodium tellurite or tellurium powder with a reducing agent) in a suitable solvent, which is often a mixture of deionized water and ethanol.
- Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are placed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (typically 120-180 °C) for a set duration (e.g., 6-24 hours). During this process, the **nickel telluride** directly grows on the surface of the nickel foam.
- Post-Synthesis Treatment: After the autoclave cools down to room temperature, the **nickel telluride**-coated nickel foam is removed, rinsed extensively with deionized water and ethanol to remove any unreacted precursors, and then dried in a vacuum oven.

Electrochemical Performance Evaluation

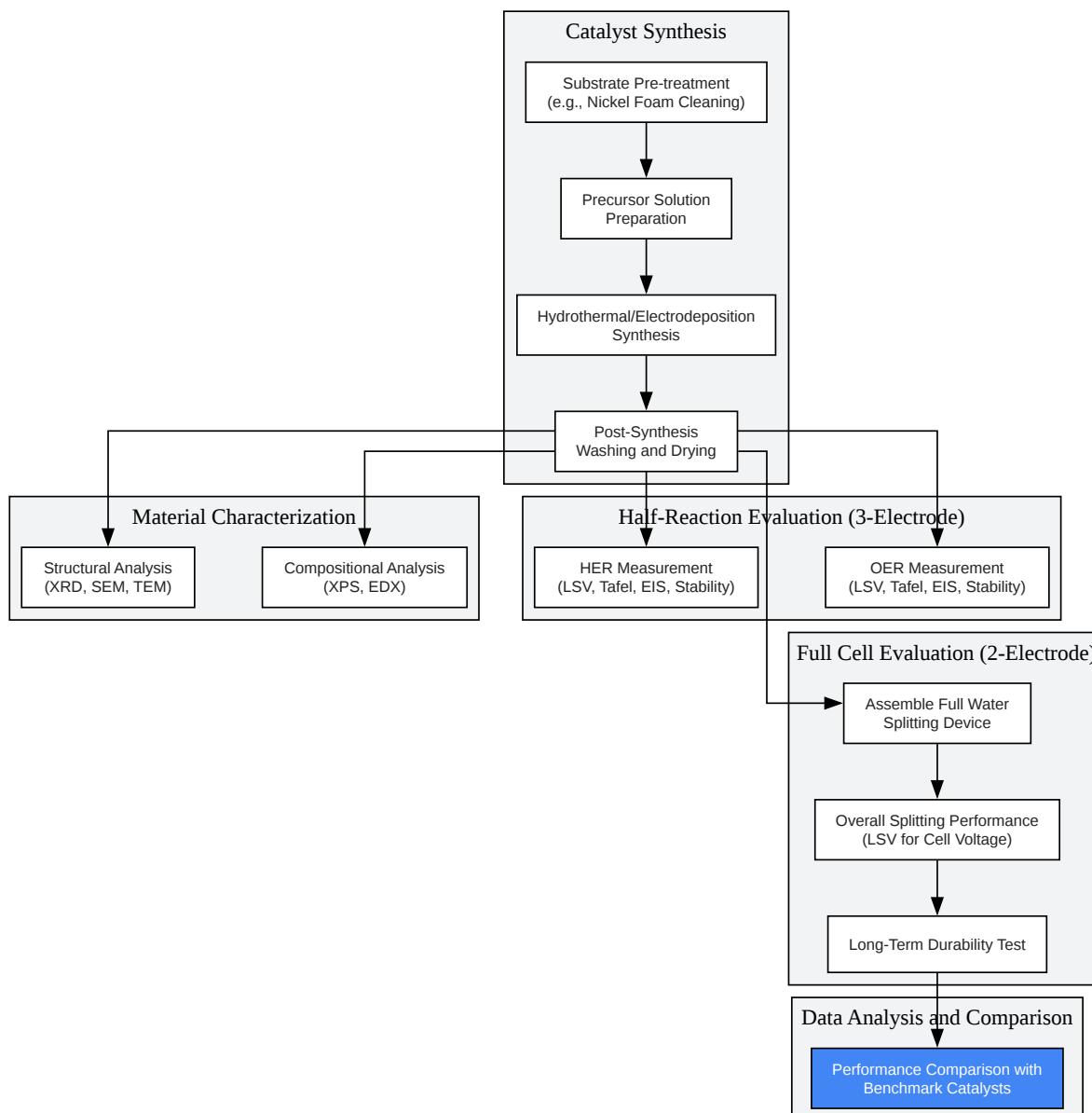
The electrochemical performance of the prepared **nickel telluride** electrode is typically evaluated in a three-electrode or a two-electrode system.

- Three-Electrode System (for HER and OER):
 - Working Electrode: The synthesized NiTe/NF electrode.
 - Counter Electrode: A platinum wire or graphite rod.
 - Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.

- Electrolyte: 1.0 M potassium hydroxide (KOH) solution, purged with high-purity nitrogen or oxygen for at least 30 minutes before measurements for HER and OER, respectively.
- Measurements:
 - Linear Sweep Voltammetry (LSV): Performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²).
 - Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) to evaluate the reaction kinetics.
 - Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the charge transfer resistance of the catalyst.
 - Chronoamperometry or Chronopotentiometry: Used to assess the long-term stability of the catalyst by holding a constant potential or current over an extended period (e.g., 10-50 hours).
- Two-Electrode System (for Overall Water Splitting):
 - Anode and Cathode: Two identical NiTe/NF electrodes are used as both the anode and the cathode.
 - Electrolyte: 1.0 M KOH solution.
 - Measurements:
 - LSV: The cell voltage required to achieve a current density of 10 mA/cm² is measured.
 - Long-Term Stability: The device is operated at a constant current density (e.g., 10 or 20 mA/cm²) for an extended period, and the change in cell voltage is monitored.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental process for evaluating a bifunctional electrocatalyst in a full water splitting device.

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Caption: Experimental workflow for bifunctional electrocatalyst evaluation.

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